molecular formula C14H26N4 B12891885 (1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide CAS No. 647854-08-8

(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide

Cat. No.: B12891885
CAS No.: 647854-08-8
M. Wt: 250.38 g/mol
InChI Key: RBCPOPCGPRFDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a heptan-4-yl group, and an acetimidamide moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used would be 4-heptanone, which reacts with hydrazine to form the pyrazole ring.

    Substitution Reactions: The ethyl and heptan-4-yl groups are introduced through substitution reactions. These reactions typically involve the use of alkyl halides in the presence of a base.

    Formation of Acetimidamide: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise monitoring of reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetimidamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Pathway Modulation: Influencing signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide can be compared with other pyrazole derivatives:

    N-(5-Methyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(5-Ethyl-4-(hexan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a hexan-4-yl group instead of a heptan-4-yl group.

These comparisons highlight the uniqueness of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

CAS No.

647854-08-8

Molecular Formula

C14H26N4

Molecular Weight

250.38 g/mol

IUPAC Name

N'-(5-ethyl-4-heptan-4-yl-1H-pyrazol-3-yl)ethanimidamide

InChI

InChI=1S/C14H26N4/c1-5-8-11(9-6-2)13-12(7-3)17-18-14(13)16-10(4)15/h11H,5-9H2,1-4H3,(H3,15,16,17,18)

InChI Key

RBCPOPCGPRFDDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C1=C(NN=C1N=C(C)N)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.